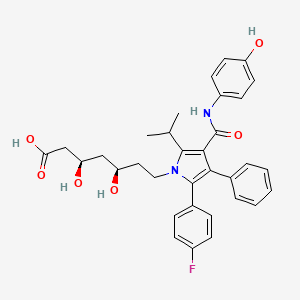

Parahydroxyatorvastatin

Beschreibung

Overview of Atorvastatin (B1662188) Biotransformation Pathways

Atorvastatin is extensively metabolized, primarily in the liver and the gut wall, by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com Specifically, the CYP3A4 and CYP3A5 isoenzymes are the main catalysts for the initial hydroxylation of atorvastatin. researchgate.netresearchgate.net This process results in the formation of two major active metabolites: ortho-hydroxyatorvastatin and parahydroxyatorvastatin. nih.govuni-regensburg.de These metabolites can then undergo further metabolic reactions, including glucuronidation, a process that attaches a glucuronic acid molecule to the metabolite, making it more water-soluble and easier to excrete from the body. pharmgkb.org Additionally, atorvastatin and its hydroxylated metabolites can exist in equilibrium with their corresponding lactone forms. researchgate.netscispace.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZOATLLFFVAPM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-88-6 | |

| Record name | p-Hydroxyatorvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parahydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARAHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Metabolic Interconversions of Parahydroxyatorvastatin

Cytochrome P450-Mediated Hydroxylation Pathways

The initial and rate-limiting step in the metabolism of atorvastatin (B1662188) to its hydroxylated derivatives, including parahydroxyatorvastatin, is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Role of CYP3A4 in this compound Formation

The principal enzyme responsible for the formation of this compound is cytochrome P450 3A4 (CYP3A4). researchgate.netnih.govdrugbank.comdroracle.ai In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have consistently demonstrated that CYP3A4 is the major isoform involved in the metabolism of atorvastatin. researchgate.netnih.gov The formation of both para-hydroxyatorvastatin and ortho-hydroxyatorvastatin is primarily catalyzed by CYP3A4. researchgate.netnih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP2C8)

While CYP3A4 is the primary enzyme, other isoforms may play a minor role in atorvastatin metabolism. Studies have investigated the contribution of CYP3A5, another member of the CYP3A subfamily. The intrinsic clearance rates of para-hydroxyatorvastatin formation by CYP3A4 were found to be 2.4-fold higher than those by CYP3A5, suggesting that CYP3A4 is the preferential enzyme for atorvastatin metabolism. researchgate.net Therefore, the genetic polymorphism of CYP3A5 is not considered a major factor in the inter-individual variation of atorvastatin's effects. researchgate.net

Atorvastatin has also been identified as an inhibitor of CYP2C8. nih.gov However, the direct contribution of CYP2C8 to the formation of this compound is not as well-established as that of CYP3A4. While atorvastatin interacts with CYP2C8, the primary metabolic pathway for its hydroxylation remains predominantly via CYP3A4. nih.govajmc.com

Interconversion with Lactone Forms of this compound

This compound exists in a dynamic equilibrium with its corresponding lactone form, para-hydroxyatorvastatin lactone. researchgate.netdrugbank.com This interconversion is a critical aspect of its disposition and can occur both enzymatically and non-enzymatically. researchgate.net

Acid-Lactone Equilibrium Dynamics

The interconversion between the active hydroxy acid form and the inactive lactone form is pH-dependent. rsc.orgnih.gov Under acidic conditions, such as those found in the stomach, the equilibrium tends to shift towards the formation of the lactone. rsc.orgresearchgate.net Conversely, under neutral or basic conditions, the hydrolysis of the lactone back to the active acid form is favored. rsc.orgnih.gov Theoretical studies have shown that under physiological conditions, the one-step interconversion has a high activation energy barrier. rsc.orgnih.gov The lactone form is generally less stable than the hydroxy acid form under both mildly acidic and basic conditions. nih.gov

Enzymatic and Non-Enzymatic Lactonization Processes

Lactonization can occur non-enzymatically at low pH. researchgate.net However, at physiological pH, this non-enzymatic pathway is considered negligible. researchgate.net Enzymatic processes also contribute to the formation of the lactone. Specifically, UDP-glucuronosyltransferases (UGTs) can mediate the formation of an acyl-glucuronide intermediate, which then undergoes lactonization. nih.gov UGT1A1 and UGT1A3 have been implicated in this process. nih.govresearchgate.net The lactone metabolites can then be hydrolyzed back to their corresponding acid forms by esterases and paraoxonases. researchgate.net

Glucuronidation and Other Phase II Metabolic Pathways

Following hydroxylation, this compound can undergo Phase II metabolic reactions, primarily glucuronidation, to form more water-soluble conjugates that can be readily excreted. researchgate.netdrughunter.comwikipedia.org This conjugation is a key step in the detoxification and elimination of the metabolite. researchgate.net

Atorvastatin and its hydroxylated metabolites can form both ether and acyl glucuronides. nih.gov The formation of these glucuronides is catalyzed by various UGT isoforms. Studies have identified that UGT1A1, UGT1A3, UGT1A4, UGT1A8, and UGT2B7 are involved in the glucuronidation of atorvastatin and its metabolites. nih.gov The formation of 4-Hydroxy Atorvastatin Acyl-β-D-glucuronide and 2-Hydroxy Atorvastatin Acyl-β-D-glucuronide has been documented. scbt.comscbt.com This process increases the hydrophilicity of the compounds, facilitating their removal from the body. wikipedia.org

Interactive Data Tables

Table 1: Cytochrome P450 Isoforms in this compound Formation

| Enzyme | Role in this compound Formation | Key Findings | References |

|---|---|---|---|

| CYP3A4 | Major contributing enzyme | Significantly higher intrinsic clearance for para-hydroxyatorvastatin formation compared to other isoforms. researchgate.net Primarily responsible for the hydroxylation of atorvastatin. nih.govdrugbank.comdroracle.ai | researchgate.net, nih.gov, drugbank.com, droracle.ai |

| CYP3A5 | Minor contributing enzyme | Intrinsic clearance for para-hydroxyatorvastatin formation is 2.4-fold lower than CYP3A4. researchgate.net | researchgate.net |

| CYP2C8 | Inhibited by atorvastatin | Atorvastatin acts as an inhibitor of this enzyme, but its direct role in this compound formation is not prominent. nih.gov | nih.gov |

Table 2: Factors Influencing this compound-Lactone Interconversion

| Factor | Influence on Equilibrium | Mechanism | References |

|---|---|---|---|

| pH | pH-dependent | Acidic pH favors lactone formation; neutral/basic pH favors the acid form. rsc.orgnih.govresearchgate.net | rsc.org, nih.gov, researchgate.net |

| Enzymes (UGTs) | Enzymatic lactonization | UGT1A1 and UGT1A3 can form an acyl-glucuronide intermediate that leads to the lactone. nih.govresearchgate.net | researchgate.net, nih.gov |

| Enzymes (Esterases/Paraoxonases) | Hydrolysis of lactone | Catalyze the conversion of the lactone back to the active acid form. researchgate.net | researchgate.net |

Table 3: UGT Isoforms Involved in Glucuronidation

| UGT Isoform | Role in Glucuronidation | Metabolite Formed | References |

|---|---|---|---|

| UGT1A1 | Contributes to glucuronidation | Acyl and ether glucuronides | nih.gov |

| UGT1A3 | Contributes to glucuronidation | Acyl and ether glucuronides | nih.gov |

| UGT1A4 | Contributes to glucuronidation | Acyl and ether glucuronides | nih.gov |

| UGT1A8 | Contributes to glucuronidation | Acyl and ether glucuronides | nih.gov |

| UGT2B7 | Contributes to glucuronidation | Acyl and ether glucuronides | nih.gov |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Atorvastatin |

| Ortho-hydroxyatorvastatin |

| This compound lactone |

| 4-Hydroxy Atorvastatin Acyl-β-D-glucuronide |

| 2-Hydroxy Atorvastatin Acyl-β-D-glucuronide |

Involvement of UDP-Glucuronosyltransferases (UGTs), specifically UGT1A3

This compound, an active metabolite of atorvastatin, undergoes further metabolic transformation, primarily through a process known as glucuronidation. This reaction is a major phase II metabolic pathway that attaches a glucuronic acid moiety to the compound, increasing its water solubility and facilitating its elimination from the body. researchgate.net The key enzymes responsible for this conjugation are the UDP-Glucuronosyltransferases (UGTs). researchgate.netyoutube.com

Genetic variations, or polymorphisms, within the UGT1A3 gene can significantly alter the efficiency of this metabolic pathway, leading to interindividual differences in drug metabolism. nih.govnih.gov One of the most studied polymorphisms is UGT1A32. nih.govnih.govuni-tuebingen.de Research has consistently shown that individuals carrying the UGT1A32 allele exhibit increased lactonization of atorvastatin. nih.govuni-tuebingen.de This is associated with higher expression levels of the UGT1A3 enzyme. uni-tuebingen.de

A clinical study involving healthy volunteers investigated the impact of the UGT1A3*2 polymorphism on atorvastatin metabolism. The findings indicated a significantly higher formation of lactone metabolites in individuals carrying this genetic variant. nih.gov

Table 1: Impact of UGT1A3*2 Polymorphism on Atorvastatin Metabolite Levels nih.gov

| Genotype | Metabolite | Percentage Increase in Area Under the Curve (AUC) Compared to UGT1A31/1 |

| UGT1A32/2 | Atorvastatin Lactone | 72% |

| UGT1A32/2 | 2-Hydroxyatorvastatin Lactone | 160% |

These findings underscore the critical role of UGT1A3 in the metabolic pathway of atorvastatin and its hydroxylated derivatives. nih.govnih.govuni-tuebingen.de The glucuronidation step catalyzed by this enzyme is a key determinant in the interconversion of the pharmacologically active this compound acid into its inactive lactone form, and genetic variability in UGT1A3 is a significant factor influencing this process. wisdomlib.orgnih.gov

Pharmacological Mechanisms of Parahydroxyatorvastatin in Preclinical Models and in Vitro Systems

Competitive Inhibition of HMG-CoA Reductase by Parahydroxyatorvastatin

This compound, an active metabolite of atorvastatin (B1662188), functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. rxlist.com This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway. virginia.eduwaocp.com Like other statins, this compound features a pharmacophore, a 3,5-dihydroxycarboxylic acid group, that is structurally analogous to the HMG-CoA substrate. howmed.net This structural mimicry allows the compound to bind to the active site of the HMG-CoA reductase enzyme. rxlist.com By occupying the active site, it directly competes with the natural substrate, HMG-CoA, thereby blocking the production of mevalonate and subsequent cholesterol synthesis. researchgate.net

Table 1: Comparative Inhibitory Activity of Atorvastatin and its Metabolites on HMG-CoA Reductase

| Compound | Relative Inhibitory Potency |

|---|---|

| Atorvastatin | High |

| Ortho-hydroxyatorvastatin | High (Similar to Atorvastatin) helsinki.fi |

| This compound | Considerably Lower than Atorvastatin helsinki.fi |

The molecular mechanism of HMG-CoA reductase inhibition by this compound is rooted in its high-affinity binding to the enzyme's active site. The HMG-like moiety present in all statins is the key to this interaction. virginia.edu This part of the molecule directly occupies the same binding pocket as the HMG portion of the natural substrate, HMG-CoA. researchgate.net The binding prevents the enzyme from accommodating HMG-CoA, thus halting the catalytic process. rxlist.com The affinity of statins for HMG-CoA reductase is in the nanomolar range, which is significantly higher than the micromolar affinity of the enzyme for its natural substrate, HMG-CoA. researchgate.net This strong, competitive binding effectively reduces the rate of cholesterol synthesis in the liver. howmed.net

Modulation of Nuclear Receptors and Gene Expression

Beyond its direct enzymatic inhibition, this compound also exerts pharmacological effects by modulating nuclear receptors, which are transcription factors that regulate gene expression. wikipedia.orgnih.gov This mechanism primarily involves the activation of the Pregnane (B1235032) X Receptor (PXR), a key regulator of genes involved in the metabolism and clearance of foreign substances (xenobiotics) and endogenous molecules. wikipedia.orgnih.gov

This compound, along with other atorvastatin metabolites, has been identified as a ligand for the Pregnane X Receptor (PXR). science.govendocrine-abstracts.org PXR's primary function is to act as a sensor for foreign toxic substances. wikipedia.org Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as hormone response elements, typically located in the promoter regions of target genes, to initiate their transcription. wikipedia.orgnih.gov

The activation of PXR by this compound leads to the transcriptional regulation of a suite of genes, most notably cytochrome P450 3A4 (CYP3A4). science.govnih.gov CYP3A4 is a critical enzyme responsible for metabolizing an estimated 60% of all clinically used drugs. nih.govjci.org PXR activation also upregulates the expression of drug transporters involved in efflux and uptake. wikipedia.orgnih.gov

However, studies reveal that atorvastatin metabolites demonstrate a differential induction of these PXR target genes. science.gov Specifically, in primary human hepatocytes, the parahydroxy metabolite has been shown to markedly reduce or even abolish the induction of certain cytochrome P450 and transporter genes when compared to other metabolites. science.gov This suggests that while it can bind to and activate PXR, its downstream transcriptional effects are distinct and attenuated. science.gov

Table 2: Differential Effect of this compound on PXR Target Gene Induction

| Gene Target | Effect of this compound-Mediated PXR Activation |

|---|---|

| Cytochrome P450 Genes (e.g., CYP3A4) | Markedly reduced or abolished induction science.gov |

| Transporter Genes | Markedly reduced or abolished induction science.gov |

The activity of nuclear receptors like PXR is tightly controlled by interactions with co-activator and co-repressor proteins. nih.govresearchgate.net In an inactive state, PXR is often bound to co-repressor proteins, which promote chromatin condensation and suppress gene expression. nih.govresearchgate.net When a ligand binds to PXR, it induces a conformational change in the receptor. This change typically facilitates the release of co-repressors and the recruitment of co-activators, which promote chromatin decondensation and activate gene transcription. nih.gov

The molecular basis for the differential gene induction observed with this compound lies in this crucial step. Research has shown that this compound leads to an impaired release of co-repressors from the PXR complex. science.gov One study demonstrated that while other metabolites could effectively trigger the release of co-repressors, this compound achieved only about 50% release. science.gov This incomplete dissociation of repressive proteins from the receptor complex provides a direct molecular mechanism for the observed weak or abolished transcriptional activation of target genes like CYP3A4. science.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Atorvastatin |

| This compound (4-hydroxyatorvastatin) |

| Ortho-hydroxyatorvastatin (2-hydroxyatorvastatin) |

| HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) |

| Mevalonic Acid |

Activation of Pregnane X Receptor (PXR) by this compound

Antioxidant and Free Radical Scavenging Activity of this compound

This compound, a major metabolite of atorvastatin, exhibits significant antioxidant and free radical scavenging properties that surpass those of its parent compound. The molecular structure of atorvastatin's hydroxy metabolites enables them to function as potent antioxidants by acting as electron donors. This capacity allows them to protect against oxidative damage, such as the oxidation of low-density lipoprotein (LDL), a critical process in atherogenesis. While atorvastatin itself may not show significant direct antioxidant properties, its metabolites, including this compound, possess this activity in vivo.

Mechanisms of Radical Scavenging (e.g., Hydrogen Atom Transfer)

The superior free radical scavenging activity of this compound is primarily attributed to the Hydrogen Atom Transfer (HAT) mechanism. Quantum chemical studies have revealed that HAT is the thermodynamically favored pathway for both ortho- and para-hydroxy metabolites of atorvastatin to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, in a methanolic environment. This is in contrast to other potential mechanisms like sequential proton loss electron transfer (SPLET) or stepwise electron transfer proton transfer (SET-PT).

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. The presence of the hydroxyl group on the aromatic ring of this compound is crucial for this process. This structural feature facilitates the donation of a hydrogen atom, a process that is not as readily achievable by the parent atorvastatin molecule.

Comparative Antioxidant Potency with Parent Atorvastatin and Ortho-Hydroxy Metabolite

Experimental and theoretical studies have consistently demonstrated that the hydroxylated metabolites of atorvastatin, including this compound and ortho-hydroxyatorvastatin, are substantially more potent antioxidants than the parent drug, atorvastatin. These metabolites have a significant inhibitory effect on LDL oxidation, whereas atorvastatin itself does not exhibit this protective effect. The free radical scavenging activity of both ortho- and para-hydroxy metabolites has been confirmed using assays such as the DPPH assay.

Quantum chemical analyses provide a theoretical basis for this enhanced antioxidant capacity. The calculations of bond dissociation enthalpy (BDE) for the O-H bonds in the hydroxylated metabolites show that hydrogen atom abstraction is energetically more favorable from these metabolites compared to the parent atorvastatin. This difference in BDE is a key determinant of their superior ability to scavenge free radicals via the HAT mechanism.

Table 2: Comparative Antioxidant Activity

| Compound | Relative Antioxidant Potency | Primary Scavenging Mechanism |

|---|---|---|

| Atorvastatin | Low | - |

| This compound | High | Hydrogen Atom Transfer (HAT) |

This table provides a qualitative comparison of the antioxidant potential of atorvastatin and its primary hydroxylated metabolites.

Pharmacokinetic Characterization of Parahydroxyatorvastatin in Preclinical Systems

Enzyme Kinetics of Parahydroxyatorvastatin Formation and Further Metabolism

The formation of this compound from its parent compound, atorvastatin (B1662188), is primarily mediated by the cytochrome P450 enzyme system.

The kinetics of the formation of this compound have been characterized in human liver microsomes (HLMs) and in systems using recombinant human cytochrome P450 enzymes. The formation follows Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. The key parameters are the Michaelis-Menten constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (V_max).

A study investigating the metabolism of atorvastatin found that the enzyme kinetic pattern for the production of this compound exhibited substrate inhibition. nih.gov In human liver microsomes, the kinetic parameters for the formation of this metabolite have been determined. Furthermore, studies with recombinant CYP3A4 and CYP3A5, the primary enzymes responsible for atorvastatin metabolism, have elucidated their specific contributions. nih.gov

| System | Kinetic Parameter | Value for para-Hydroxylation |

| Human Liver Microsomes (HLM-22) | V_max (pmol/min/mg) | 321.3 ± 23.5 |

| K_m (μM) | 16.4 ± 3.4 | |

| Recombinant CYP3A4 | V_max (pmol/min/pmol P450) | 10.3 ± 0.6 |

| K_m (μM) | 15.2 ± 2.9 | |

| Recombinant CYP3A5 | V_max (pmol/min/pmol P450) | 5.2 ± 0.4 |

| K_m (μM) | 18.9 ± 4.5 |

Data sourced from a study on atorvastatin metabolism by CYP3A4 and CYP3A5. nih.gov

Intrinsic clearance (CL_int) is a measure of the metabolic capacity of the liver for a specific substrate, independent of blood flow. It is calculated as the ratio of V_max to K_m. This parameter is crucial for predicting the in vivo hepatic clearance of a drug.

The intrinsic clearance for the formation of this compound has been determined for both CYP3A4 and CYP3A5. Results indicate that CYP3A4 is the major P450 isoform responsible for the metabolism of atorvastatin to this compound. nih.gov The intrinsic clearance rate of this compound formation by CYP3A4 was found to be 2.4-fold higher than that of CYP3A5. nih.govnih.gov

| Enzyme | Intrinsic Clearance (CL_int, V_max/K_m) (μl/min/pmol P450) |

| CYP3A4 | 0.68 |

| CYP3A5 | 0.28 |

Data represents the calculated intrinsic clearance for the formation of this compound. nih.gov

Transporter-Mediated Disposition of this compound

The movement of this compound into and out of liver cells is facilitated by membrane transport proteins.

Organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are crucial for the uptake of many drugs, including statins, from the blood into the hepatocytes. osti.govnih.gov While atorvastatin is a known substrate of these hepatic uptake transporters, specific kinetic data for the transport of its metabolite, this compound, are not well-defined in the literature. The inhibition of these transporters can lead to increased plasma concentrations of the parent drug and its metabolites. nih.gov Studies in rats have reinforced the hypothesis that hepatic uptake is a major contributor to the elimination of atorvastatin and its hydroxy metabolites. nih.gov

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can limit the intestinal absorption and facilitate the biliary clearance of its substrates. Atorvastatin has been identified as a substrate of P-gp. researchgate.net However, specific studies characterizing whether this compound is also a substrate for P-gp and determining its efflux ratio are lacking. The efflux ratio, typically determined in cell models like Caco-2, compares the permeability of a compound in the basolateral-to-apical direction versus the apical-to-basolateral direction; a ratio greater than 2 is generally indicative of active efflux. avma.org

Preclinical Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion of drug metabolites. While data is available for the parent drug, atorvastatin, in common preclinical species like rats and dogs, detailed pharmacokinetic parameters for this compound are less frequently reported.

In dogs, the toxicokinetics of atorvastatin and its two active hydroxylated metabolites have been characterized. Following oral administration, systemic exposures to the metabolites were observed, though they were markedly lower at week 13 compared to week 4, suggesting a possible induction of metabolism or reduced absorption over time.

A study in rats that involved the administration of atorvastatin showed significant increases in the plasma levels of its metabolites. nih.gov The research noted that the ratio of the area under the curve (AUC) of metabolites to the parent drug was seven times higher after oral administration compared to intravenous dosing, suggesting extensive metabolism in the gut. nih.gov

More detailed pharmacokinetic parameters for this compound have been determined in orange-winged Amazon parrots following a single oral dose of atorvastatin.

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| C_max (Maximum Plasma Concentration) | 34.10 ± 16.00 ng/mL |

| t_max (Time to Maximum Concentration) | 5.00 ± 2.51 hours |

| Half-life (t_½) | 6.46 ± 54.20 hours |

Pharmacokinetic parameters for this compound after a single oral 20 mg/kg dose of atorvastatin in orange-winged Amazon parrots (n=8).

Analysis in Animal Plasma (e.g., Rat, Dog, Cockatiel)

The pharmacokinetic profile of this compound, an active metabolite of atorvastatin, has been characterized in several preclinical animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing a basis for its pharmacological assessment.

Studies in dogs have also characterized the toxicokinetics of atorvastatin and its hydroxylated metabolites. Following repeated oral dosing in dogs, systemic exposures to atorvastatin and its active metabolites were observed, with no notable toxicokinetic differences noted between sexes after 13 weeks of administration. nih.gov

Detailed pharmacokinetic analyses have been conducted in avian species, specifically in cockatiels (Nymphicus hollandicus). After a single oral administration of atorvastatin (20 mg/kg), plasma concentrations of this compound were determined. The metabolite reached its maximum plasma concentration (Cmax) at an estimated 3 hours post-administration. avma.orgnih.govavma.org Notably, this compound exhibited a higher Cmax and a longer terminal half-life compared to both the parent compound, atorvastatin, and the other primary active metabolite, orthohydroxyatorvastatin, in this species. avma.orgnih.govavma.orgresearchgate.net

Below is an interactive data table summarizing the key pharmacokinetic parameters of this compound in cockatiels.

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 172.4 | ng/mL |

| Tmax (Time to Maximum Concentration) | 3 | hours |

| Terminal Half-life (t1/2) | 6.8 | hours |

| AUClast (Area Under the Curve to last time point) | 1,737.3 | ng*h/mL |

In Vitro to In Vivo Extrapolation (IVIVE) Considerations for Metabolic Pathways

In vitro to in vivo extrapolation (IVIVE) is a critical methodology in drug development, utilizing data from in vitro experiments to predict the in vivo pharmacokinetics of a drug and its metabolites. For this compound, IVIVE is closely linked to the metabolic pathways of its parent compound, atorvastatin. Atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active hydroxylated metabolites, including this compound. nih.govdroracle.ai

Physiologically based pharmacokinetic (PBPK) modeling is a key tool for IVIVE. nih.gov These models integrate in vitro data on metabolism and transport with physiological information to simulate the pharmacokinetic profiles of the parent drug and its metabolites. nih.govresearchgate.net For atorvastatin and its metabolites, PBPK models must consider the complex interplay between metabolizing enzymes (like CYP3A4 and UGTs) and various drug transporters (such as OATP1B1) that govern its disposition. nih.govnih.gov The successful development of PBPK models for atorvastatin allows for the prediction of its concentration-time profiles and those of its metabolites, like this compound, under various scenarios, including potential drug-drug interactions. nih.govresearchgate.net

A key consideration in the IVIVE for this compound's metabolic pathways is the accurate scaling of in vitro metabolic clearance data to predict in vivo hepatic clearance. This often requires the use of in vitro systems such as human liver microsomes or hepatocytes and the application of appropriate scaling factors. nih.gov The ability of these models to accurately predict the in vivo scenario is validated by comparing the simulated results with observed clinical data. nih.gov

Mechanisms of Potential Drug-Drug Interactions at a Mechanistic Level

Effects on Drug-Metabolizing Enzymes and Transporters

Research has shown that atorvastatin metabolites, including this compound, can have differential effects on the induction of drug-metabolizing enzymes and transporters. nih.govnih.gov this compound is a ligand for the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of numerous genes involved in drug metabolism and transport, including CYP3A4. nih.govnih.gov

However, the interaction of this compound with PXR is distinct from that of other atorvastatin metabolites. While it induces the assembly of PXR, it demonstrates an impaired ability to cause the release of co-repressors from the PXR complex. nih.govnih.gov Specifically, this compound showed only about 50% release of co-repressors. nih.gov This incomplete activation mechanism leads to a reduced or even abolished induction of PXR target genes, such as cytochrome P450s and various transporters, when studied in primary human hepatocytes. nih.govnih.gov For example, the induction of CYP3A4 protein by this compound was significantly lower compared to that caused by ortho-hydroxy atorvastatin. nih.gov

This differential effect suggests that the drug interaction potential of this compound related to enzyme induction may be lower than that of its parent compound or other metabolites. nih.govnih.gov The compound's interaction is specific to PXR, as no significant binding to the constitutive androstane (B1237026) receptor (CAR) has been proven. nih.govnih.gov

In addition to nuclear receptors, the disposition of atorvastatin and its metabolites is heavily influenced by transporters like the organic anion transporting polypeptide (OATP) family, particularly OATP1B1, which facilitates hepatic uptake. nih.govnih.gov Inhibition of these transporters can significantly alter the pharmacokinetics of statins. This compound, like its parent compound, is also subject to transport by these proteins. scispace.com Therefore, co-administered drugs that inhibit OATP1B1 can lead to increased plasma concentrations of both atorvastatin and its metabolites. nih.gov

Impact on Parent Compound Metabolism and Disposition

The formation of this compound is a direct result of the metabolism of its parent compound, atorvastatin. This metabolic conversion is predominantly mediated by the CYP3A4 isozyme in the liver and intestine. wikipedia.orgdrugbank.comresearchgate.net Consequently, any substance that inhibits or induces CYP3A4 activity will directly impact the rate of formation and subsequent plasma concentrations of this compound, thereby altering the disposition of the parent compound. nih.govelsevierpure.com

Strong inhibitors of CYP3A4 can significantly increase the plasma concentrations of atorvastatin by reducing its metabolic clearance. nih.gov This leads to a greater exposure to the parent drug. Similarly, the inhibition of hepatic uptake transporters, such as Oatps in rats, by a compound like rifampicin reduces the amount of atorvastatin entering the hepatocytes for metabolism. nih.gov This inhibition of uptake leads to a significant reduction in the liver's metabolic extraction of atorvastatin, resulting in markedly increased plasma concentrations of both the parent drug and its metabolites, including this compound. nih.govresearchgate.net This demonstrates that the disposition of this compound is intricately linked to the processes governing the hepatic uptake and metabolism of atorvastatin itself.

Analytical Methodologies for the Quantification of Parahydroxyatorvastatin in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most widely employed bioanalytical method for the determination of parahydroxyatorvastatin in various biological fluids. osf.io Its high selectivity, achieved through the monitoring of specific precursor-to-product ion transitions, and high sensitivity make it ideal for detecting the low concentrations typical in preclinical and clinical samples. nih.govscispace.com

Effective sample preparation is critical to remove endogenous interferences such as proteins and phospholipids (B1166683) from the biological matrix, which can suppress the analyte signal and compromise analytical accuracy. lcms.czsigmaaldrich.com The primary techniques used for this compound extraction include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). d-nb.info

Protein Precipitation (PPT): This is a straightforward and rapid method where a water-miscible organic solvent, typically acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. nih.govresearchgate.netpreprints.org After centrifugation, the supernatant containing the analyte is collected for analysis. While simple, this method may result in a less clean extract compared to SPE. sigmaaldrich.com

Solid-Phase Extraction (SPE): SPE is a more selective and robust technique that provides a cleaner sample extract, thereby reducing matrix effects. scispace.comsigmaaldrich.comresearchgate.net The process involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove impurities, the purified analyte is eluted with a suitable solvent. scispace.com This technique has been successfully used for the quantification of this compound in human and rat plasma. scispace.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate this compound. nih.govsysrevpharm.org This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent, such as diethyl ether or a mixture of methyl tert-butyl ether and ethyl acetate (B1210297). nih.govnih.gov

Table 1: Overview of Sample Preparation Techniques for this compound

| Technique | Description | Common Solvents/Reagents | Citations |

|---|---|---|---|

| Protein Precipitation (PPT) | A rapid procedure where a solvent is added to precipitate proteins. | Acetonitrile, Methanol | nih.gov, researchgate.net, preprints.org |

| Solid-Phase Extraction (SPE) | A selective method using a solid sorbent to isolate the analyte. | Methanol-water for elution | scispace.com, researchgate.net, researchgate.net |

| Liquid-Liquid Extraction (LLE) | Extraction of the analyte into an immiscible organic solvent. | Diethyl ether, Methyl tert-butyl ether, Ethyl acetate | nih.gov, nih.gov, sysrevpharm.org |

Chromatographic separation is essential for resolving this compound from its isomers (like ortho-hydroxyatorvastatin) and other endogenous components prior to mass spectrometric detection.

Column Chemistry: Reversed-phase chromatography is the standard approach, with C18 columns being the most frequently used stationary phase. d-nb.info Specific examples of columns validated for this compound analysis include the Genesis C18, Agilent Zorbax Extend C18, YMC J'Sphere H80 C18, and ZORBAX Eclipse C18. nih.govscispace.comresearchgate.netnih.gov

Mobile Phase Composition: The mobile phase typically consists of an organic solvent, such as acetonitrile or methanol, and an aqueous component. waters.com The aqueous phase is often modified with additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to control the pH. nih.govscispace.comnih.gov An acidic mobile phase promotes the protonation of the analyte, which is favorable for positive ion mode mass spectrometry, and improves the chromatographic peak shape. waters.com

Flow Rate and Elution: Methods have been developed using both isocratic elution (where the mobile phase composition remains constant) and gradient elution (where the composition changes during the run). scispace.comresearchgate.netresearchgate.net Flow rates generally range from 0.2 mL/min to 1.0 mL/min, with total run times often under 5 minutes, allowing for high-throughput analysis. scispace.comresearchgate.netnih.gov

Table 2: Examples of Chromatographic Conditions for this compound Analysis

| Column | Mobile Phase | Flow Rate | Citation |

|---|---|---|---|

| Genesis C18 (2.1 x 50 mm, 4 µm) | 0.1% acetic acid in water:acetonitrile (4:6, v/v) | 0.2 mL/min | scispace.com |

| YMC J'Sphere H80 C18 (150 x 2 mm, 4 µm) | Acetonitrile:0.1% acetic acid (70:30, v/v) | Not specified | nih.gov, acs.org |

| ZORBAX Eclipse C18 (4.6 × 100 mm, 3.5 μm) | Gradient of acetonitrile and 0.1% acetic acid | 400 µL/min | researchgate.net |

Tandem mass spectrometry provides the high degree of selectivity and sensitivity required for bioanalysis.

Ionization Mode: this compound is typically analyzed using electrospray ionization (ESI) in the positive ion mode, which involves the detection of the protonated molecule [M+H]⁺. scispace.comnih.govacs.org

Multiple Reaction Monitoring (MRM): Quantification is performed using the MRM scan mode. In this mode, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. scispace.comnih.gov This process is highly specific and significantly reduces background noise. The most commonly reported MRM transition for this compound is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 575.0 to a product ion at m/z 440.0. scispace.commdpi.com

Collision Energy: The collision energy is an optimized parameter that controls the extent of fragmentation in the collision cell. For the m/z 575.0 → 440.0 transition of this compound, a collision energy of 34 V has been reported as effective. scispace.com

Table 3: Mass Spectrometry Detection Parameters for this compound

| Parameter | Setting | Citation |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | scispace.com, nih.gov, acs.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) | scispace.com, nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 575.0 | scispace.com, mdpi.com |

| Product Ion (m/z) | 440.0 | scispace.com, mdpi.com |

| Collision Energy (V) | 34 | scispace.com |

Method Validation in Preclinical Biological Samples (e.g., Animal Plasma, Hepatocyte Cultures)

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo rigorous validation to ensure its reliability, as per regulatory guidelines. osf.iosysrevpharm.org Validation is commonly performed using biological matrices from relevant preclinical species, such as rat and dog plasma. researchgate.netnih.govacs.org

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. osf.io In the context of LC-MS/MS, selectivity is demonstrated by analyzing multiple batches of blank biological matrix (e.g., six to twelve different lots of animal plasma) to confirm that no endogenous components interfere with the detection of this compound at its specific retention time and MRM transition. osf.ioscispace.comresearchgate.net Studies consistently report no significant interference in blank plasma samples, confirming the high selectivity of the developed methods. osf.ionih.govacs.org

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be measured with acceptable precision and accuracy. osf.io The required LLOQ depends on the expected concentrations of this compound in preclinical studies. Several validated methods have demonstrated sufficient sensitivity for pharmacokinetic applications in animal models.

Table 4: Reported LLOQ Values for this compound

| LLOQ | Matrix | Citation |

|---|---|---|

| 0.5 ng/mL | Rat Plasma | researchgate.net |

| 0.250 ng/mL | Rat and Dog Plasma | nih.gov, acs.org |

| 0.202 ng/mL | Human Plasma | scispace.com |

| 0.2 ng/mL | Human Plasma | researchgate.net |

| 0.05 ng/mL | Human Plasma | mdpi.com |

Linearity and Calibration Range

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have consistently demonstrated excellent linearity over a range suitable for pharmacokinetic studies.

In a study developing a method for the simultaneous determination of amlodipine, atorvastatin (B1662188), and its metabolites, the calibration curve for this compound was linear over a dynamic range of 0.2–20.0 ng/mL in human plasma. researchgate.netnih.gov Another LC-MS/MS method established a linear range of 0.202–80.9 ng/mL for this compound in human plasma, with a coefficient of correlation (r) greater than 0.996. scispace.com A separate validated method for atorvastatin and its active metabolites, including this compound, demonstrated linearity over a concentration range of 0.250 to 25.0 ng/mL. acs.org Furthermore, a high-throughput UPLC-MS/MS method validated a calibration curve range of 0.200 to 20 ng/mL for this compound. osf.io

A robust LC-MS/MS assay for simultaneously quantifying multiple statins and their metabolites reported a linear range of 0.1–100 nM for this compound in human plasma. nih.gov The lower limit of quantitation (LLOQ), the lowest concentration that can be reliably quantified, has been reported to be as low as 0.050 ng/mL for this compound. nih.gov These wide linear ranges allow for the accurate measurement of this compound concentrations across various time points in preclinical and clinical studies.

Table 1: Linearity and Calibration Range for this compound Quantification

| Analytical Method | Biological Matrix | Linear Range | LLOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.2–20.0 ng/mL | 0.2 ng/mL | researchgate.netnih.gov |

| LC-MS/MS | Human Plasma | 0.202–80.9 ng/mL | 0.202 ng/mL | scispace.com |

| LC/MS/MS | Human, Dog, and Rat Plasma | 0.250–25.0 ng/mL | 0.250 ng/mL | acs.org |

| UPLC-MS/MS | Human Plasma | 0.200–20 ng/mL | 0.200 ng/mL | osf.io |

| LC-MS/MS | Human Plasma | 0.1–100 nM | Not Specified | nih.gov |

| LC-MS/MS | Human Plasma | Not Specified | 0.050 ng/mL | nih.gov |

Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Regulatory guidelines, such as those from the FDA and ICH, set strict acceptance criteria for these parameters in bioanalytical method validation. nih.goveuropa.eu

For this compound, intra- and inter-day precision and accuracy have been thoroughly evaluated. In one study, the intra-day precision for this compound was less than 8.0%, with accuracy ranging from 92.9% to 109.0%. scispace.com The inter-day precision was less than 7.9%, and accuracy ranged from 92.6% to 100.1%. scispace.com Another method reported interassay accuracy for this compound to be within 15.8%. acs.org A highly reproducible method showed intra- and inter-day precision of less than 6.6% and accuracy within ±4.3% of the nominal values for this compound. nih.gov

These values are well within the generally accepted limits for bioanalytical methods, which typically require precision (as coefficient of variation, CV) to be within ±15% (and ±20% for the LLOQ) and accuracy (as relative error, RE) to be within ±15% of the nominal value (and ±20% for the LLOQ). globalresearchonline.net

Table 2: Precision and Accuracy Data for this compound Quantification

| Study | Precision (CV%) | Accuracy (% Nominal) | Reference |

|---|---|---|---|

| Liu D, et al. | Intra-day: < 8.0%, Inter-day: < 7.9% | Intra-day: 92.9% - 109.0%, Inter-day: 92.6% - 100.1% | scispace.com |

| Jemal M, et al. | Interassay: 15.8% | Not Specified | acs.org |

| Nirogi R, et al. | Intra- and Inter-day: < 6.6% | Intra- and Inter-day: within ±4.3% | nih.gov |

| Yacoub M, et al. | Within specified limits | Within specified limits | nih.gov |

Recovery and Matrix Effect

The recovery of an analyte from a biological matrix is a measure of the extraction efficiency of an analytical method. The matrix effect refers to the influence of co-eluting, endogenous components of the sample on the ionization of the target analyte, which can lead to ion suppression or enhancement.

For this compound, various extraction techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), have been employed. researchgate.netacs.orgnih.gov One study reported mean recoveries of this compound from plasma ranging from 47.6% to 85.6%. acs.org Another method using SPE found the mean extraction recovery for this compound to be between 72.6% and 75.7%, indicating that the extraction efficiency was consistent and not dependent on concentration. nih.gov A different study noted that recoveries were greater than 42.8% at various concentrations with acceptable variance. scispace.com

To mitigate the matrix effect, the use of a stable isotope-labeled internal standard (SIL-IS), such as [d5]-parahydroxyatorvastatin, is a common and effective strategy. scispace.comacs.org The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable means of correction during quantification. scispace.com While some matrix effects have been observed, with one study noting signal enhancement for this compound, the use of an appropriate internal standard ensures that the accuracy and precision of the method are not compromised. uni-saarland.depreprints.org

Table 3: Recovery of this compound from Biological Matrices

| Extraction Method | Recovery Range | Reference |

|---|---|---|

| Liquid-Liquid Extraction | 47.6% - 85.6% | acs.org |

| Solid-Phase Extraction | 72.6% - 75.7% | nih.gov |

| Solid-Phase Extraction | > 42.8% | scispace.com |

Stability in Biological Samples (e.g., Freeze-Thaw, Bench-top, Long-term)

Ensuring the stability of this compound in biological samples under various storage and handling conditions is critical for generating reliable pharmacokinetic data. Stability is typically assessed through freeze-thaw cycles, bench-top stability at room temperature, and long-term stability under frozen conditions. acs.orgosf.io

This compound has been shown to be stable in human, dog, and rat plasma through three freeze-thaw cycles. acs.org It has also demonstrated stability in human plasma for at least 4 days at ambient room temperature and at 37 °C. acs.org Long-term stability has been established for at least 270 days in frozen rat plasma quality control samples. acs.org Another study confirmed the stability of this compound in plasma after storage at -70°C for 2 weeks and in processed samples stored at 4°C for 24 hours. scispace.comuni-saarland.de Furthermore, long-term stability for 67 days at temperatures below -70°C has been reported. preprints.org Bench-top stability for up to 9 hours in an ice-cold water bath has also been demonstrated. osf.io

These stability studies confirm that with appropriate handling and storage procedures, the integrity of this compound in biological samples can be maintained throughout the analytical process.

Table 4: Stability of this compound in Biological Samples

| Stability Condition | Duration | Matrix | Finding | Reference |

|---|---|---|---|---|

| Freeze-Thaw | 3 cycles | Human, Dog, Rat Plasma | Stable | acs.org |

| Bench-top (Ambient) | At least 4 days | Human Plasma | Stable | acs.org |

| Bench-top (37 °C) | At least 4 days | Human Plasma | Stable | acs.org |

| Long-term (Frozen) | 270 days | Rat Plasma | Stable | acs.org |

| Long-term (-70°C) | 2 weeks | Human Plasma | Stable | scispace.com |

| Processed Sample (4°C) | 24 hours | Plasma Extract | Stable | scispace.com |

| Long-term (<-70°C) | 67 days | Plasma | Stable | preprints.org |

| Freeze-Thaw | 4 cycles (-70°C) | Human Plasma | Stable | osf.io |

| Bench-top (Ice Bath) | 9 hours | Human Plasma | Stable | osf.io |

Application of Analytical Methods in In Vitro Metabolism and Preclinical Pharmacokinetic Studies

The validated analytical methods for this compound are instrumental in conducting in vitro metabolism and preclinical pharmacokinetic studies. These studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties. portico.orgnumberanalytics.com

In in vitro studies, these methods are used to quantify the formation of this compound in systems such as liver microsomes or hepatocytes, which helps to identify the enzymes responsible for its formation.

In preclinical pharmacokinetic studies, which are often conducted in animal models like rats and dogs, these analytical methods are used to measure the concentration of this compound in plasma over time after administration of the parent drug, atorvastatin. acs.orgportico.orgnih.gov This allows for the determination of key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). For example, a validated LC-MS/MS method was successfully applied to a pharmacokinetic study of atorvastatin in healthy Chinese male subjects, which would have included the measurement of its metabolites. scispace.com The ability to simultaneously quantify atorvastatin and its active metabolites, including this compound, provides a more complete picture of the drug's disposition. nih.govnih.govnih.gov

Emerging Analytical Techniques and Challenges in Metabolite Quantification

While LC-MS/MS is the gold standard for the quantification of drug metabolites, the field of analytical chemistry is continually evolving. Emerging techniques aim to improve sensitivity, throughput, and the breadth of metabolic coverage.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, offers the advantage of collecting full-scan data, which can be retrospectively analyzed for metabolites without prior knowledge of their structure. This is particularly useful in metabolite identification studies.

A significant challenge in the quantification of atorvastatin metabolites is the potential for interconversion between the active hydroxy acid forms (like this compound) and their corresponding inactive lactone forms. osf.io This interconversion can occur during sample collection, storage, and processing, potentially leading to inaccurate quantification. osf.io Analytical methods must be carefully designed to minimize or account for this phenomenon, for instance, by maintaining specific pH conditions or using stabilizing agents. osf.ioresearchgate.net

Another challenge is the complexity of biological matrices, which contain numerous endogenous compounds that can interfere with the analysis. tandfonline.com Overcoming these challenges requires meticulous sample preparation techniques and the use of highly selective analytical instrumentation. tandfonline.com The development of greener analytical methods that use less toxic solvents and reduce waste is also an emerging trend. tandfonline.com

Structure Activity Relationship Sar and Computational Studies of Parahydroxyatorvastatin

Molecular Modeling and Docking Simulations for Enzyme and Receptor Interactions

Computational techniques like molecular modeling and docking are pivotal in understanding how parahydroxyatorvastatin interacts with biological targets. derpharmachemica.com These methods predict the preferred orientation of the molecule when it binds to a receptor, which helps in understanding the strength of their interaction. derpharmachemica.com

Studies involving 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics (MD) simulations have been employed to investigate atorvastatin (B1662188) analogues. nih.gov These studies have identified key electrostatic and hydrophobic interactions that are crucial for the activity of these compounds. nih.gov For instance, molecular dynamics simulations have highlighted important residues like Lys735, Arg590, Asp690, and Asn686, along with three hydrophobic regions within the binding site of HMG-CoA reductase. nih.gov

This compound, along with atorvastatin and its other metabolites, are ligands for the pregnane (B1235032) X receptor (PXR). nih.govuni-regensburg.de However, they exhibit differential activation of PXR target genes. nih.govuni-regensburg.de While atorvastatin, its lactone form, and ortho-hydroxyatorvastatin induce CYP3A4 expression significantly, the induction by this compound is markedly reduced. nih.govuni-regensburg.de This is attributed to a less effective release of co-repressors by this compound. nih.govuni-regensburg.de

The binding affinity of atorvastatin and its metabolites to cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, has also been a subject of investigation. These enzymes are responsible for the metabolism of atorvastatin to its hydroxylated forms. researchgate.netnih.gov The lactone form of atorvastatin shows a significantly higher affinity for CYP3A4 compared to the acid form. researchgate.net

Interactive Data Table: Enzyme and Receptor Interactions of Atorvastatin and its Metabolites

| Compound | Target | Interaction Type | Key Findings |

| Atorvastatin Analogues | HMG-CoA Reductase | Binding | Hydrophobic and electrostatic fields are key for activity. nih.gov |

| This compound | Pregnane X Receptor (PXR) | Ligand Binding | Reduced induction of PXR target genes compared to other metabolites. nih.govuni-regensburg.de |

| Atorvastatin Lactone | CYP3A4 | Binding | Significantly higher affinity than the acid form. researchgate.net |

| Atorvastatin | CYP3A4/CYP3A5 | Metabolism | Preferentially metabolized by CYP3A4. researchgate.netnih.gov |

Quantum Chemical Calculations to Elucidate Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at a molecular level. rsc.orgnih.govchemistry.or.jp These calculations can predict reaction pathways, transition state energies, and thermodynamic properties, providing deep insights into reaction mechanisms. rsc.orgnih.govchemistry.or.jp

Thermodynamics of Free Radical Scavenging

Quantum chemical studies have been instrumental in understanding the antioxidant properties of this compound. mdpi.com Unlike its parent compound, atorvastatin, which is a poor free radical scavenger, this compound can effectively scavenge free radicals. mdpi.com

The primary mechanism for this activity is identified as Hydrogen Atom Transfer (HAT). mdpi.com The bond dissociation enthalpy (BDE) of the phenolic hydroxyl group in this compound is significantly lower than any of the C-H or N-H bonds in atorvastatin. mdpi.com This lower BDE makes the donation of a hydrogen atom to a free radical a thermodynamically favorable process. mdpi.com

In contrast, other potential mechanisms like Sequential Proton Loss Electron Transfer (SPLET) and Stepwise Electron Transfer Proton Transfer (SET-PT) have been shown to be less favorable for this compound in scavenging certain radicals like DPPH•. mdpi.com

Interactive Data Table: Thermodynamic Parameters for Free Radical Scavenging

| Compound | Mechanism | Key Thermodynamic Parameter | Finding |

| This compound | Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Low BDE of the phenolic -OH group allows for efficient H-atom donation. mdpi.com |

| Atorvastatin | Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | High BDE values prevent effective H-atom donation. mdpi.com |

| This compound | Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) | Less favorable than HAT for scavenging DPPH• radicals. mdpi.com |

Energy Landscapes for Enzymatic Transformations

The metabolism of atorvastatin to this compound is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor. researchgate.netnih.gov Computational studies can model the energy landscapes of these enzymatic reactions, helping to understand the factors that control the reaction rates and regioselectivity. nih.gov

The intrinsic clearance rates for the formation of this compound and ortho-hydroxyatorvastatin by CYP3A4 are significantly higher than those by CYP3A5, indicating that CYP3A4 is the primary enzyme responsible for atorvastatin's metabolism. researchgate.netnih.gov The enzymatic process of hydroxylation is complex and involves multiple steps, which can be elucidated through detailed quantum chemical calculations.

Comparative Structural Analysis with Atorvastatin and Ortho-Hydroxy Atorvastatin

The addition of a hydroxyl group to the para position of the phenyl ring in atorvastatin leads to significant changes in its electronic and structural properties, which in turn affect its biological activity.

In terms of inhibitory activity against HMG-CoA reductase, both ortho- and parahydroxylated metabolites are equipotent to the parent atorvastatin. fda.gov This suggests that the hydroxylation at these positions does not negatively impact the binding to the active site of the enzyme.

However, the antioxidant activity is a stark point of differentiation. Quantum chemical calculations have demonstrated that the phenolic hydroxyl group in this compound is crucial for its free radical scavenging ability, a property that is absent in atorvastatin. mdpi.com

Furthermore, the metabolites exhibit different effects on the induction of drug-metabolizing enzymes. While ortho-hydroxyatorvastatin induces CYP3A4 and CYP2B6 protein expression to a similar extent as the inducer rifampin, the induction by this compound is significantly reduced. nih.govuni-regensburg.de

Predictive Models for Metabolic Fate and Pharmacological Activity

Predictive models, often based on physiologically based pharmacokinetic (PBPK) modeling, are being developed to better understand the metabolic fate and pharmacological activity of drugs like atorvastatin and its metabolites. nih.govresearchgate.net These models integrate various physiological and biochemical data, including enzyme and transporter kinetics, to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govresearchgate.net

The development of accurate predictive models can help in foreseeing potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govuni-regensburg.de For example, by modeling the differential induction of PXR by atorvastatin and its metabolites, it's possible to predict the potential for these compounds to alter the metabolism of other co-administered drugs. nih.govuni-regensburg.de

Future Research Directions and Unanswered Questions Regarding Parahydroxyatorvastatin

Elucidating the Full Spectrum of its Biological Activities Beyond HMG-CoA Reductase Inhibition

The primary therapeutic action of statins, including atorvastatin (B1662188) and its metabolites, is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. mdpi.comnih.govdovepress.com This action leads to reduced levels of low-density lipoprotein (LDL) cholesterol. nih.gov However, a growing body of evidence suggests that the clinical benefits of statins extend beyond their lipid-lowering effects, a phenomenon described as pleiotropy. nih.govmdpi.comnih.gov These non-lipid-related effects include anti-inflammatory actions, improvements in endothelial function, and inhibition of vascular smooth muscle cell proliferation. nih.gov

Parahydroxyatorvastatin is known to be pharmacologically active, with an inhibitory potency against HMG-CoA reductase equivalent to its parent compound, atorvastatin. nih.gov Despite this, its plasma exposure is significantly lower than that of atorvastatin and the ortho-hydroxy metabolite. nih.gov A critical unanswered question is the extent to which this compound contributes to the pleiotropic effects of atorvastatin therapy. Future research should aim to systematically investigate the non-HMG-CoA reductase-mediated activities of this specific metabolite. Key research questions include:

Does this compound independently exert anti-inflammatory effects on vascular cells?

Can it modulate nitric oxide generation to improve endothelial function?

What are its specific effects on platelet function and smooth muscle cell proliferation, key events in atherogenesis? nih.gov

Investigating these pathways will clarify whether the contribution of this compound to cardiovascular protection is solely through cholesterol reduction or if it possesses a unique profile of beneficial non-lipid-related activities that complements the parent drug.

Comprehensive Mechanistic Understanding of its Differential Nuclear Receptor Modulation

Nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), are critical regulators of drug metabolism and disposition. nih.govnih.govmdpi.com They control the expression of genes encoding drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters. nih.govnih.gov Atorvastatin and its metabolites have been identified as ligands for PXR, but not CAR. nih.gov This interaction is significant as it suggests atorvastatin can induce its own metabolism and elimination, potentially contributing to inter-individual variability in drug response. nih.gov

A pivotal area for future research stems from the observation that atorvastatin metabolites exhibit differential effects on PXR activation. Specifically, this compound demonstrates a markedly reduced or abolished ability to induce PXR target genes, such as CYP3A4 and various transporters, when compared to atorvastatin and its ortho-hydroxy metabolite in primary human hepatocytes. nih.gov While all metabolites can bind to PXR, the downstream effect differs significantly. Research indicates that while co-activator recruitment differences were not significant, this compound showed only a 50% release of co-repressors, suggesting an impaired activation mechanism. nih.gov

To achieve a comprehensive understanding, future studies must address:

The precise molecular mechanism of impaired co-repressor release: What structural differences between the ortho- and para-hydroxy metabolites account for this differential interaction with the PXR-corepressor complex?

The role of the F domain: The F domain at the C-terminus of nuclear receptors is a region of high diversity and can modulate receptor activity. nih.gov Its role in the differential modulation by this compound is unknown.

Crosstalk with other nuclear receptors: PXR is known to engage in crosstalk with other nuclear receptors, often by competing for common coactivators. frontiersin.org The implications of this compound's unique PXR modulation profile on the activity of other receptors like HNF4α have not been explored.

| Target Gene | Function | Induction by Ortho-hydroxyatorvastatin | Induction by this compound |

|---|---|---|---|

| CYP3A4 | Drug Metabolism | Strong Induction | Significantly Reduced Induction |

| CYP2B6 | Drug Metabolism | Strong Induction | Significantly Reduced Induction |

| ABCB1 (P-glycoprotein) | Drug Efflux Transport | Induction | Reduced/Abolished Induction |

| UGT1A3 | Drug Metabolism (Glucuronidation) | Induced | Induced (similar to ortho-metabolite) |

| HMGCR | Cholesterol Synthesis | Induced | Induced (similar to ortho-metabolite) |

Data synthesized from a study on the effects of atorvastatin metabolites on drug-metabolizing enzymes and transporters. nih.gov

Advanced Computational Approaches for Predicting its In Vivo Behavior

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. uri.edunih.gov Several PBPK models have been developed for atorvastatin to predict its pharmacokinetics and potential for drug-drug interactions. mdpi.comresearchgate.netresearchgate.net These models often incorporate data on parent atorvastatin and its major metabolites, including ortho-hydroxyatorvastatin and atorvastatin lactone. mdpi.comresearchgate.net

However, significant challenges and unanswered questions remain regarding the precise prediction of this compound's in vivo behavior. Future research should focus on refining these computational models by:

Improving In Vitro-In Vivo Extrapolation (IVIVE): Current models sometimes require the use of scaling factors to align in vitro data (e.g., from human liver microsomes) with observed in vivo outcomes. uri.edunih.gov More mechanistic data on the specific transporters and enzymes responsible for this compound formation and clearance are needed to improve the accuracy of these extrapolations without relying heavily on empirical adjustments.

Incorporating Complexities of Metabolite Formation: It has been suggested that hydroxylated metabolites of atorvastatin might be formed predominantly after the hydrolysis of their corresponding lactone forms, as the lactone form may have a higher affinity for CYP450 enzymes. nih.gov PBPK models need to be sophisticated enough to account for these complex, sequential metabolic pathways to accurately predict the formation rate of this compound.

Integrating Quantitative Structure-Activity Relationship (QSAR) Data: QSAR methods can predict the interaction of molecules with proteins like enzymes and transporters based on their chemical structure. mdpi.comnih.govnih.gov Integrating advanced QSAR predictions for this compound could help refine model parameters, especially for processes where experimental data are scarce.

Developing a robust, verified PBPK model that accurately simulates the concentration-time profiles of this compound across different patient populations and DDI scenarios is a key goal. researchgate.net This would be an invaluable tool for understanding its contribution to both efficacy and variability in patient response.

| Modeling Aspect | Unanswered Question/Future Direction | Potential Impact |

|---|---|---|

| Metabolic Pathways | What is the precise contribution of direct hydroxylation versus the lactone-hydrolysis pathway for this compound formation? | More accurate prediction of metabolite formation rates. |

| Transporter Kinetics | What are the specific kinetic parameters (Km, Vmax) for the transporters involved in the uptake and efflux of this compound in the liver and gut? | Improved prediction of tissue distribution and clearance. |

| In Vitro-In Vivo Extrapolation (IVIVE) | Can mechanism-based scaling factors be developed to replace empirical ones for enzymes and transporters affecting this compound? | Increased model reliability and predictive power for new scenarios (e.g., disease states). |

| Inter-individual Variability | How do genetic polymorphisms in metabolizing enzymes (e.g., CYP3A4) and transporters specifically affect this compound exposure? | Ability to simulate pharmacokinetics in specific patient populations. |

Development of Novel In Vitro Systems for Studying this compound Disposition and Effects

Traditional in vitro models, such as two-dimensional (2D) cell cultures and subcellular fractions like liver microsomes, have been foundational in pharmacology. nih.govresearchgate.net However, these systems often fail to fully replicate the complex microenvironment of human tissues, limiting their predictive accuracy for in vivo processes. nih.govlabmanager.com The development of more physiologically relevant in vitro systems is a critical future direction for studying this compound.

The advent of three-dimensional (3D) cell culture models, including spheroids, organoids, and "organ-on-a-chip" technologies, offers a significant leap forward. labmanager.commdpi.combohrium.com These models better mimic the tissue architecture, cell-to-cell interactions, and physiological gradients found in vivo. bohrium.com Future research should leverage these advanced platforms to address key questions about this compound:

Studying Disposition in 3D Liver Models: Liver spheroids and organoids can maintain metabolic competency for longer periods than 2D cultures, making them ideal for studying the slow-turnover metabolism and transport of this compound. labmanager.com These systems can provide more accurate data on metabolic clearance and the impact of the compound on liver cell function. nih.govresearchgate.net

Modeling Gut Wall Metabolism: The gut wall is a major site of first-pass metabolism for atorvastatin. nih.gov Intestinal organoids or gut-on-a-chip models can be used to investigate the specific contribution of intestinal enzymes to the formation of this compound and its subsequent transport. nih.gov

Investigating Target Organ Effects: To explore the pleiotropic effects discussed in section 7.1, co-culture systems or multi-organ-on-a-chip platforms could be developed. For example, a liver-vascular chip could be used to study how hepatically-generated this compound affects vascular endothelial cells in a controlled, microphysiological environment.

By providing more accurate and human-relevant data, these novel in vitro systems can bridge the gap between preclinical studies and clinical outcomes, enhance the parameters used in PBPK models, and provide deeper mechanistic insights into the unique biological role of this compound. labmanager.combohrium.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Parahydroxyatorvastatin in biological matrices, and how do their limits of detection (LOD) compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectroscopy are widely used for quantification in biological fluids. HPLC offers superior sensitivity (LOD: 0.05–0.1 µg/mL) compared to UV-Vis (LOD: 0.5–1.0 µg/mL) due to better resolution in complex matrices like plasma. When selecting a method, consider cost (UV-Vis is cheaper), analysis time (HPLC requires longer run times), and matrix complexity. For low-concentration studies, HPLC with fluorescence detection is preferred .

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing protocols:

Prepare buffer solutions simulating physiological pH ranges (1.2–7.4).

Incubate this compound at controlled temperatures (e.g., 25°C, 37°C, 50°C) for predefined intervals.

Quantify degradation products using HPLC coupled with mass spectrometry (LC-MS) to identify breakdown pathways.

Include at least three biological replicates per condition and validate results against ICH guidelines for drug stability .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

- Methodological Answer : Key parameters include:

- Purity of precursors : Use ≥98% pure (3r,5r)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid (CAS: 134523-00-5).

- Reaction conditions : Optimize temperature (20–25°C), solvent polarity (acetonitrile/water mixtures), and catalyst concentration.

- Characterization : Validate synthesis via nuclear magnetic resonance (NMR) and high-resolution MS. Document deviations exceeding ±2% yield .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability between in vitro and in vivo studies be resolved?

- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP3A4 activity in humans vs. rodents). Validate models using crossover studies with controlled dosing (e.g., 10–80 mg/kg) and plasma sampling at 0.5–24-hour intervals. Apply Bayesian statistical frameworks to reconcile inter-study variability .

Q. What advanced electrochemical techniques enable sensitive detection of this compound in lipid-rich biological matrices?

- Methodological Answer : Screen voltammetric sensors functionalized with nanomaterials (e.g., graphene oxide or carbon nanotubes) to enhance electrode surface area and reduce interference from lipids. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are optimal, achieving LODs of 0.01–0.03 µM in serum. Calibrate sensors using standard addition methods to correct for matrix effects .

Q. Which statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s lipid-lowering efficacy?

- Methodological Answer : Use mixed-effects modeling to handle inter-subject variability, or apply the Emax model (E = E₀ + (Emax × D)/(ED₅₀ + D)) to estimate half-maximal effective dose (ED₅₀). For non-parametric data, employ bootstrapping with 10,000 iterations to calculate 95% confidence intervals. Report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.